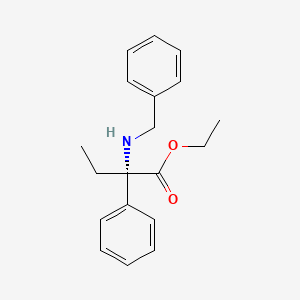

N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester and related compounds typically employs straightforward methodologies that allow for the concise production of esters bearing a phenylglycine or a phenylalanine scaffold. For instance, a three-component synthesis approach has been utilized, characterized by its simplicity and effectiveness in yielding these compounds from readily available starting materials (Haurena et al., 2010).

Molecular Structure Analysis

Structural characterization of compounds like this compound often involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods provide detailed insights into the molecular frameworks of the compounds, enabling a deeper understanding of their chemical behavior and reactivity (Savage et al., 2006).

Chemical Reactions and Properties

This compound participates in various chemical reactions, demonstrating its versatility as a synthetic intermediate. For instance, its decomposition kinetics in the gas phase have been thoroughly investigated, revealing the mechanisms behind its reactivity and stability under different conditions (Tosta et al., 2010).

Physical Properties Analysis

The physical properties of this compound, such as melting point, solubility, and crystalline structure, are crucial for understanding its behavior in various solvents and conditions. These properties are typically characterized using techniques like differential scanning calorimetry (DSC) and polarimetry, although specific studies on these aspects were not found in the search results.

Chemical Properties Analysis

The chemical properties of this compound, including acidity, basicity, and reactivity towards other chemical entities, are essential for its application in synthesis. Studies have explored its reactions, such as aza-Wittig rearrangements, highlighting its utility in generating a variety of functionalized products (Everett & Wolfe, 2015).

Scientific Research Applications

Synthesis and Application in Organic Chemistry

Synthesis Techniques : N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester and its related compounds are synthesized through various techniques. For instance, a range of alpha-amino esters, including those with a phenylglycine or phenylalanine scaffold, have been synthesized using a straightforward three-component reaction, highlighting the compound's utility in concise and versatile synthetic pathways (Haurena et al., 2010). Additionally, the compound has been employed as an effective auxiliary in the diastereoselective synthesis of aliphatic α,α-difluoro-β3-amino esters, demonstrating its role in promoting stereoselectivity in complex organic syntheses (March et al., 2012).

Structural Characterization and Catalysis : The compound has been used in the synthesis of novel N-meta-ferrocenyl benzoyl dipeptide esters, with the structural characterization and cytotoxicity towards lung cancer cells being determined, indicating its potential applications in medicinal chemistry and drug design (Goel et al., 2007). Furthermore, the compound has been employed in the enantioselective synthesis of key intermediates, such as (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid ethyl ester, showcasing its use in producing biologically significant molecules (Belyk et al., 2010).

Application as Organic Intermediate : The compound has been recognized for its applications as an organic intermediate in various industries such as agricultural, pharmaceutical, and chemical sectors. Its versatile synthetic applications highlight its significance in the field of organic chemistry (Bao, 2005).

Chiral Stationary Phases and Analytical Chemistry

Chiral Separation : The compound has been utilized in the synthesis of helical poly(phenylacetylene)s with amide linkage bearing L-phenylalanine and L-phenylglycine ethyl ester pendants. These compounds have been applied as chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC), demonstrating the compound's significance in analytical chemistry and chiral separation technologies (Zhang et al., 2013).

Mechanistic Studies

Decomposition Kinetics : Detailed mechanistic studies, such as the examination of gas-phase elimination kinetics of derivatives of the compound, have been conducted. These studies provide insights into the stability and reactivity of the compound under various conditions, which is crucial for its application in different chemical reactions and processes (Tosta et al., 2010).

properties

IUPAC Name |

ethyl (2S)-2-(benzylamino)-2-phenylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2/c1-3-19(18(21)22-4-2,17-13-9-6-10-14-17)20-15-16-11-7-5-8-12-16/h5-14,20H,3-4,15H2,1-2H3/t19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YETKYCLVMZREBS-IBGZPJMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)(C(=O)OCC)NCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@](C1=CC=CC=C1)(C(=O)OCC)NCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.